

AZ1495 In Vitro Kinase Assay: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AZ1495	
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This technical guide provides an in-depth overview of the in vitro kinase assay for **AZ1495**, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The document outlines the core principles of the assay, presents key quantitative data, details experimental methodologies, and visualizes the associated signaling pathway and experimental workflow.

Introduction to AZ1495 and IRAK4

AZ1495 is an orally active small molecule inhibitor targeting IRAK4, a critical serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1] [2] These pathways are integral to the innate immune response, and their dysregulation is implicated in various inflammatory diseases and cancers, such as diffuse large B-cell lymphoma (DLBCL).[1] AZ1495 exhibits high selectivity and potency for IRAK4, and also demonstrates activity against IRAK1.[1][2] In vitro kinase assays are fundamental for characterizing the inhibitory activity of compounds like AZ1495, providing quantitative measures of potency and selectivity.

Quantitative Inhibitory Activity

The inhibitory potency of **AZ1495** against its primary targets, IRAK4 and IRAK1, has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters summarized below.

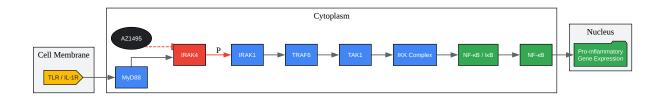


Target Kinase	Assay Type	IC50 (nM)	Kd (nM)
IRAK4	Enzymatic	5	0.7
IRAK1	Enzymatic	23	Not Reported
IRAK4	Cellular	52	Not Reported

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

IRAK4 Signaling Pathway and AZ1495 Mechanism of Action

IRAK4 is a central component of the Myddosome complex, which forms upon the activation of TLRs or IL-1Rs by their respective ligands (e.g., pathogen-associated molecular patterns or IL-1). Upon activation, IRAK4 phosphorylates IRAK1, initiating a downstream signaling cascade that involves the recruitment of TRAF6 and ultimately leads to the activation of the transcription factor NF-kB and the expression of pro-inflammatory genes. **AZ1495** exerts its inhibitory effect by blocking the kinase activity of IRAK4, thereby preventing the phosphorylation of IRAK1 and halting the downstream signaling cascade.



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Caption: IRAK4 signaling pathway and the inhibitory action of **AZ1495**.

Experimental Protocols for In Vitro Kinase Assay



Several formats of in vitro kinase assays can be employed to determine the inhibitory activity of **AZ1495** on IRAK4. A common and robust method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This non-radioactive method offers high sensitivity and is suitable for high-throughput screening.

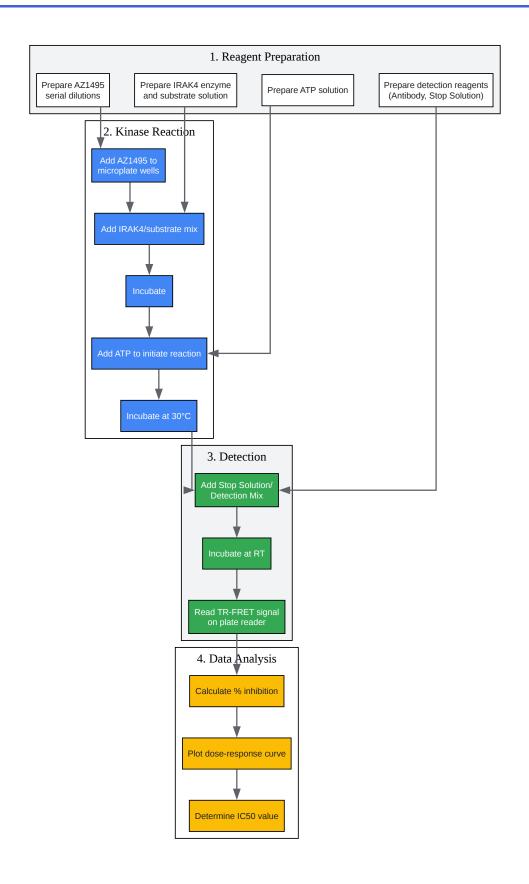
Principle of the TR-FRET Kinase Assay

The TR-FRET kinase assay is based on the detection of phosphorylation of a specific substrate by the kinase of interest. The assay utilizes a lanthanide-labeled antibody (donor) that recognizes the phosphorylated substrate and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the kinase activity. An inhibitor like **AZ1495** will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.

Experimental Workflow

The following diagram illustrates the general workflow for a TR-FRET-based in vitro kinase assay to evaluate **AZ1495**.





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Caption: General workflow for an AZ1495 in vitro TR-FRET kinase assay.



Detailed Methodology

This protocol is a representative example and may require optimization based on the specific reagents and equipment used.

Materials:

- · Recombinant human IRAK4 enzyme
- Biotinylated peptide substrate (e.g., a peptide derived from a known IRAK4 substrate)
- AZ1495 (dissolved in DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ATP solution
- Stop solution (containing EDTA to chelate Mg2+ and stop the reaction)
- · Detection reagents:
 - Europium-labeled anti-phospho-substrate antibody (donor)
 - Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
- Low-volume 384-well microplates
- TR-FRET compatible plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of AZ1495 in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. Include a DMSOonly control.
- Kinase Reaction Setup:
 - \circ Add 5 μ L of the diluted **AZ1495** or DMSO control to the wells of a 384-well plate.



- Prepare a solution of IRAK4 enzyme and the biotinylated peptide substrate in the kinase assay buffer.
- Add 5 μL of the IRAK4/substrate mixture to each well.
- Incubate for 15-30 minutes at room temperature.
- Initiation of Kinase Reaction:
 - Prepare the ATP solution in the kinase assay buffer at a concentration close to the Km for IRAK4.
 - Add 10 μL of the ATP solution to each well to start the reaction.
 - Incubate the plate for 60 minutes at 30°C.

Detection:

- Prepare the detection mix containing the Europium-labeled antibody and Streptavidinconjugated acceptor in a suitable buffer.
- Add 10 μL of the detection mix to each well to stop the kinase reaction.
- Incubate the plate for 60 minutes at room temperature, protected from light.

Data Acquisition:

 Read the plate on a TR-FRET plate reader, using an excitation wavelength of ~340 nm and measuring emission at two wavelengths (e.g., ~615 nm for Europium and ~665 nm for the acceptor).

Data Analysis:

- Calculate the TR-FRET ratio (acceptor emission / donor emission).
- Determine the percent inhibition for each AZ1495 concentration relative to the DMSO control.



 Plot the percent inhibition against the logarithm of the AZ1495 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The in vitro kinase assay is an essential tool for the characterization of inhibitors like **AZ1495**. The data generated from these assays provide a clear understanding of the compound's potency and selectivity for its target, IRAK4. The detailed protocols and workflows presented in this guide offer a framework for researchers to design and execute robust and reliable experiments to evaluate the in vitro efficacy of **AZ1495** and similar kinase inhibitors.

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- To cite this document: BenchChem. [AZ1495 In Vitro Kinase Assay: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608126#az1495-in-vitro-kinase-assay]

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